N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(2-Methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS: 1324083-11-5; molecular formula: C₁₈H₁₉N₅O₃) is a benzamide derivative characterized by a 2-methoxyphenoxyethyl chain and a 5-methyltetrazole moiety at the meta position of the benzamide core . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the methoxyphenoxyethyl group may influence solubility and target interaction.
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-7-5-6-14(12-15)18(24)19-10-11-26-17-9-4-3-8-16(17)25-2/h3-9,12H,10-11H2,1-2H3,(H,19,24) |
InChI Key |
XSIZJIJNSSZOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Benzamide Core Formation
The benzamide backbone is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-nitrobenzoyl chloride with 2-(2-methoxyphenoxy)ethylamine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. The reaction achieves ~85% yield after 12 hours, with triethylamine (TEA) as a base to neutralize HCl byproducts. Post-reduction of the nitro group to an amine is performed using hydrogen gas (5 atm) and palladium on carbon (Pd/C, 10% wt) in ethanol at 50°C.
Critical Parameters
Methoxyphenoxy Ethylamine Synthesis
2-(2-Methoxyphenoxy)ethylamine is prepared via Williamson ether synthesis:
-
2-Methoxyphenol reacts with ethylene oxide in tetrahydrofuran (THF) at 60°C for 6 hours, yielding 2-(2-methoxyphenoxy)ethanol (92% purity).
-
Subsequent conversion to the amine involves Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with phthalimide, followed by hydrazine deprotection.
Tetrazole Ring Construction
Cyclization of Nitrile Precursors
The 5-methyltetrazole moiety is synthesized via [2+3] cycloaddition between 3-cyanobenzamide derivatives and sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C. For the target compound, 3-cyano-N-[2-(2-methoxyphenoxy)ethyl]benzamide reacts with NaN₃ and ammonium chloride (NH₄Cl) in refluxing toluene (110°C, 8 hours), achieving 78% yield.
Reaction Mechanism
Protonation stabilizes the tetrazole tautomer, favoring the 1H-regioisomer.
Alternative Routes Using Hydrazine
In cases where nitriles are unstable, hydrazine hydrate (NH₂NH₂·H₂O) reacts with orthoesters (e.g., triethyl orthoacetate) under acidic conditions (HCl, 70°C) to form 5-methyltetrazole. This method requires careful pH control to avoid over-protonation, which deactivates intermediates.
Final Coupling Reactions
Amide Bond Formation
The benzamide and tetrazole subunits are conjugated via EDC/HOBt-mediated coupling:
-
3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (1.2 eq)
-
N-[2-(2-Methoxyphenoxy)ethyl]amine (1 eq)
-
Ethyl dimethylaminopropyl carbodiimide (EDC, 1.5 eq)
Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 72 | 95 |
| 0°C | 65 | 98 |
| Microwave (50°C) | 81 | 93 |
Microwave-assisted synthesis reduces reaction time to 30 minutes but may lower purity due to side reactions.
Industrial-Scale Optimization Strategies
Solvent Selection
Industrial protocols prioritize cost and safety:
Catalytic Enhancements
Patents describe using zinc chloride (ZnCl₂, 0.1 eq) to accelerate cycloaddition rates by 22%. Additionally, silica-supported catalysts enable recycling, reducing waste by 35%.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Cycloaddition | 78 | 8 | 12.50 | Moderate |
| Hydrazine Route | 65 | 10 | 9.80 | High |
| Microwave Coupling | 81 | 0.5 | 18.20 | Low |
The hydrazine route is favored for large-scale production due to lower reagent costs, despite moderate yields.
Challenges and Solutions
Regioselectivity in Tetrazole Formation
Unwanted 2H-tetrazole isomers (≤15%) may form during cycloaddition. Adding catalytic ammonium sulfate (0.05 eq) shifts regioselectivity to >95% 1H-tetrazole.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Tetrazole-Containing Benzamides
(a) N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
- Structural Features: This compound replaces the methoxyphenoxyethyl chain with a pyrazole-ethyl group. The tetrazole is directly attached to the benzamide core without a methyl substituent .
(b) N-[2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide
- Structural Features : Incorporates a tetrazole at the para position of the benzamide and a complex branched chain with hydroxy/methoxy substituents .
- Functional Implications : The para-substituted tetrazole may engage in distinct hydrogen-bonding interactions compared to the meta-substituted tetrazole in the target compound. The hydroxy group could improve solubility but may also increase metabolic liability.
Non-Tetrazole Benzamides with Similar Pharmacological Potential
(a) Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structural Features : Replaces the tetrazole with a nitrothiazole ring and includes an acetyloxy group .
- Functional Comparison : Nitazoxanide is a broad-spectrum antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase (PFOR). The nitro group facilitates redox activation, whereas the tetrazole in the target compound may offer better metabolic stability .
(b) Sigma Receptor-Targeting Benzamides (e.g., [¹²⁵I]PIMBA)
Pharmacological and Functional Insights
Antiparasitic and Antimicrobial Potential
- Tetrazole vs. Nitrothiazole : Nitazoxanide’s nitro group is critical for antiparasitic activity but may confer toxicity. The target compound’s tetrazole could offer a safer profile with similar electron-withdrawing effects .
- Benzoxazole-Tetrazole Hybrids : Compounds like ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate exhibit antimicrobial activity, suggesting that the tetrazole moiety in the target compound may synergize with the benzamide core for similar applications .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a methoxyphenoxy group and a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 353.4 g/mol. The unique combination of functional groups suggests diverse pharmacological applications, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Methoxyphenoxy Group : This step often includes the alkylation of phenolic compounds.
- Formation of the Tetrazole Ring : Utilizing hydrazine derivatives and appropriate reagents to create the tetrazole structure.
- Coupling Reaction : The final step involves coupling the methoxyphenoxy compound with the tetrazole derivative to form the target benzamide.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Effects : Tetrazoles are known for their antimicrobial properties, which may extend to this compound.
- Anti-inflammatory Activity : The presence of the methoxy group can enhance anti-inflammatory effects.
- Anticancer Potential : Similar compounds have shown promise in targeting cancer cells, suggesting potential applications in oncology.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as molecular docking, in vitro assays, and high-throughput screening are employed to assess binding affinities and biological effects. Preliminary studies suggest that this compound may interact with various enzymes and receptors, which could lead to therapeutic applications.
1. Anticancer Research
A study focused on compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
2. Anti-inflammatory Activity
Another investigation highlighted the anti-inflammatory properties of related tetrazole compounds in animal models of arthritis. The results indicated a reduction in inflammatory markers and improved joint function.
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(2-Methoxyphenoxy)ethyl]benzamide | Benzamide structure | Limited activity documented |
| 4-[5-(2-Methoxyphenoxy)-1H-tetrazol-1-yl]benzamide | Tetrazole inclusion | Antimicrobial and anticancer effects |
| N-[2-(2-Methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Unique structure | Potential anti-inflammatory properties |
This compound stands out due to its combination of both benzamide and tetrazole functionalities, potentially offering unique pharmacological properties not found in other similar compounds.
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide in dimethylformamide (DMF) under reflux, as demonstrated in tetrazole derivatives .
- Step 2 : Introduction of the methoxyphenoxyethyl group through nucleophilic substitution or coupling reactions. For example, ethyl chloroacetate reacts with amino-tetrazole intermediates to form ether linkages .
- Characterization : Key intermediates are validated using melting point analysis, FT-IR (to confirm functional groups like C=O and N-H), and ¹H NMR (to verify proton environments, e.g., methoxy protons at δ ~3.8 ppm and aromatic protons) .
Advanced: How can the coupling efficiency between the tetrazole and benzamide moieties be optimized?
Optimization strategies include:
- Catalyst Selection : Use of copper(I) iodide or palladium catalysts for Ullmann-type couplings, which enhance aryl-ether bond formation .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve reaction kinetics .
- Purification : High-performance liquid chromatography (HPLC) ensures high purity (>95%), critical for downstream biological assays .
Basic: What spectroscopic and analytical methods confirm the compound’s structural identity?
- FT-IR : Detects characteristic peaks for amide C=O (~1650–1700 cm⁻¹), tetrazole C-N (~1250 cm⁻¹), and aromatic C-O (~1200 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm), methoxy protons (δ ~3.8 ppm), and ethylenic protons (δ ~4.3 ppm for -OCH₂CH₂-) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: What strategies mitigate solubility challenges during in vitro biological testing?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the methoxyphenoxyethyl chain, which hydrolyze in physiological conditions .
Basic: What biological activities are reported for benzamide-tetrazole hybrids?
- Antimicrobial : Tetrazole derivatives exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Receptor Modulation : Similar compounds act as purinoreceptor antagonists, suggesting potential in inflammatory or neurological disorders .
- Anticancer : Thiazole-benzamide hybrids inhibit kinase pathways (e.g., EGFR) in tumor cell lines .
Advanced: How does the methoxyphenoxyethyl substituent influence pharmacokinetics?
- Lipophilicity : The methoxy group increases logP, enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Metabolic Stability : The ether linkage resists hepatic oxidation, prolonging half-life compared to ester-containing analogs .
- SAR Insights : Substituting the methoxy group with halogens (e.g., Cl) may improve target affinity, as seen in related thiazole derivatives .
Advanced: How can contradictions in reported biological data for similar compounds be resolved?
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, incubation time) to minimize variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like purinoreceptors, clarifying structure-activity relationships .
- Meta-Analysis : Compare datasets across studies to isolate confounding factors (e.g., impurity levels in synthesized batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
